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For Researchers, Scientists, and Drug Development Professionals

Introduction
YF-2 is a first-in-class, cell-permeable small molecule activator of the histone

acetyltransferases (HATs) p300 and CREBBP (CBP).[1][2] These enzymes play a critical role in

epigenetic regulation by catalyzing the transfer of acetyl groups to lysine residues of histone

and non-histone proteins. This acetylation neutralizes the positive charge of histones, leading

to a more relaxed chromatin structure and increased gene transcription.[3] Dysregulation of

p300/CBP activity is implicated in the pathogenesis of various cancers, making them attractive

therapeutic targets. YF-2 has demonstrated selective cytotoxicity in cancer cells with HAT

mutations and has been shown to modulate key signaling pathways involved in tumorigenesis

and immune surveillance.[1][2]

These application notes provide a comprehensive overview of the use of YF-2 in cancer

research, including its mechanism of action, quantitative data on its activity, and detailed

protocols for key experimental procedures.
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YF-2 functions as an allosteric activator of p300/CBP. It is proposed that YF-2 interacts with the

RING and bromodomains of these HATs, inducing a conformational change that enhances their

catalytic activity.[2] This leads to an increase in histone acetylation, particularly on histone H3.

A key downstream effect of YF-2 in cancer cells, particularly in Diffuse Large B-Cell Lymphoma

(DLBCL), is the p300-mediated acetylation of the transcriptional repressor BCL6.[2] Acetylation

of BCL6 abrogates its repressor function, leading to the upregulation of target genes.

This has two significant consequences for cancer therapy:

Modulation of the p53:BCL6 Axis: By inhibiting BCL6, YF-2 can upregulate the expression of

genes involved in the p53 tumor suppressor pathway, such as p21, BAI1, ATM, and FAS.

This can lead to cell cycle arrest, primarily at the G2/M phase, and apoptosis.[2]

Enhanced Antigen Presentation: BCL6 is known to repress the expression of Major

Histocompatibility Complex (MHC) class I and II genes. By inducing BCL6 acetylation, YF-2

treatment leads to increased expression of MHC class I and II molecules on the surface of

cancer cells.[1][2] This enhanced antigen presentation can potentially restore immune

surveillance and increase the susceptibility of tumor cells to immune checkpoint blockade

therapies.

Data Presentation
Enzyme Activity of YF-2
The following table summarizes the in vitro enzymatic activity of YF-2 against various histone

acetyltransferases.

Target HAT EC50 (μM)

CBP 2.75[4]

PCAF 29.04[4]

GCN5 49.3[4]

Anti-Proliferative Activity of YF-2
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YF-2 has been shown to inhibit the proliferation of various cancer cell lines. The half-maximal

inhibitory concentrations (IC50) for several cell lines are presented below.

Cell Line Cancer Type IC50 (µM)

U251 Glioblastoma Data not available

CCRF-CEM Acute Lymphoblastic Leukemia Data not available

Hs578T Breast Cancer Data not available

NCI/ADR-RES
Doxorubicin-Resistant Ovarian

Cancer
Data not available

HAT-mutated DLBCL
Diffuse Large B-Cell

Lymphoma

Selectively cytotoxic (specific

IC50 values not publicly

available)[1][2]

Note: While specific IC50 values for U251, CCRF-CEM, Hs578T, and NCI/ADR-RES are not

currently available in the public domain, YF-2 has been reported to inhibit their proliferation.

Researchers are encouraged to perform dose-response studies to determine the IC50 in their

specific cell line of interest.

Experimental Protocols
Protocol 1: In Vitro Histone Acetyltransferase (HAT)
Activity Assay
This protocol is for measuring the ability of YF-2 to activate p300/CBP HAT activity in a cell-free

system.

Materials:

Recombinant human p300 or CBP protein

Histone H3 peptide substrate

Acetyl-CoA
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YF-2 (dissolved in DMSO)

HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

Detection reagent (e.g., colorimetric or fluorescent probe for CoA-SH or acetylated peptide)

Microplate reader

Procedure:

Prepare a reaction mixture containing HAT assay buffer, histone H3 peptide substrate, and

recombinant p300/CBP enzyme.

Add varying concentrations of YF-2 (e.g., 0.1 to 100 µM) or DMSO (vehicle control) to the

reaction mixture.

Pre-incubate for 10-15 minutes at 30°C.

Initiate the reaction by adding Acetyl-CoA.

Incubate for 30-60 minutes at 30°C.

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

Measure the signal (absorbance or fluorescence) using a microplate reader.

Calculate the EC50 value of YF-2 by plotting the signal against the log of the YF-2

concentration and fitting the data to a dose-response curve.

Protocol 2: Cell Viability Assay
This protocol is for determining the anti-proliferative effect of YF-2 on cancer cells.

Materials:

Cancer cell line of interest (e.g., U251, CCRF-CEM, Hs578T, NCI/ADR-RES, or DLBCL cell

lines)

Complete cell culture medium
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YF-2 (dissolved in DMSO)

Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

96-well cell culture plates

Microplate reader

Procedure:

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere

overnight.

Prepare serial dilutions of YF-2 in complete culture medium. The final DMSO concentration

should be kept constant and low (e.g., <0.1%). Include a vehicle control (DMSO only).

Remove the old medium from the cells and add the medium containing the different

concentrations of YF-2.

Incubate the cells for a desired period (e.g., 72 hours).

Add the cell viability reagent to each well and incubate according to the manufacturer's

instructions.

Measure the absorbance or luminescence using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle control and determine the

IC50 value by plotting viability against the log of the YF-2 concentration.

Protocol 3: Western Blot for Histone Acetylation
This protocol is for detecting changes in histone acetylation in cancer cells treated with YF-2.

Materials:

Cancer cell line

YF-2
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Cell lysis buffer with protease and HDAC inhibitors

Protein assay reagent (e.g., BCA assay)

SDS-PAGE gels and running buffer

Transfer buffer and nitrocellulose or PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies:

Anti-acetyl-Histone H3 (e.g., anti-H3K27ac)

Anti-total Histone H3 (for loading control)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Procedure:

Plate cells and treat with YF-2 at the desired concentration and for the desired time.

Harvest cells and lyse them in lysis buffer.

Determine the protein concentration of the lysates.

Denature equal amounts of protein by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE and transfer them to a membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody against acetylated histone H3 (e.g., anti-

H3K27ac, typically at a 1:1000 dilution) overnight at 4°C.
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Wash the membrane with TBST.

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane with TBST.

Add the chemiluminescent substrate and capture the signal using an imaging system.

Strip the membrane and re-probe with an antibody against total histone H3 as a loading

control.

Quantify the band intensities to determine the relative change in histone acetylation.

Protocol 4: Chromatin Immunoprecipitation (ChIP)
This protocol is for examining the enrichment of acetylated histones at specific gene promoters

in response to YF-2 treatment.

Materials:

Cancer cell line

YF-2

Formaldehyde (for cross-linking)

Glycine (to quench cross-linking)

ChIP lysis buffer

Sonication equipment

ChIP dilution buffer

Antibody against acetylated histone (e.g., anti-H3K27ac)

Control IgG antibody

Protein A/G magnetic beads
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ChIP wash buffers

Elution buffer

RNase A and Proteinase K

DNA purification kit

qPCR machine and reagents

Primers for target gene promoters (e.g., promoters of p21, BAI1, MHC class II genes)

Procedure:

Treat cells with YF-2 or vehicle control.

Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.

Quench the cross-linking reaction with glycine.

Harvest and lyse the cells.

Shear the chromatin by sonication to obtain fragments of 200-1000 bp.

Incubate the sheared chromatin with the anti-H3K27ac antibody or control IgG overnight at

4°C.

Add protein A/G magnetic beads to pull down the antibody-chromatin complexes.

Wash the beads with a series of wash buffers to remove non-specific binding.

Elute the chromatin from the beads.

Reverse the cross-links by heating and treat with RNase A and Proteinase K.

Purify the DNA.

Perform qPCR using primers specific to the promoter regions of target genes to quantify the

enrichment of H3K27ac.
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Caption: Mechanism of action of YF-2 in cancer cells.
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Caption: General experimental workflow for studying YF-2.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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